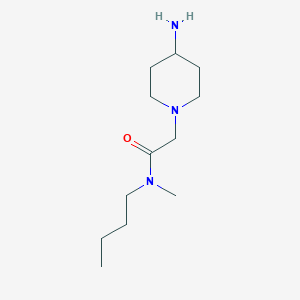

![molecular formula C10H14N4S B1470169 {2-[2-(3,5-dimetil-1H-pirazol-1-il)-1,3-tiazol-4-il]etil}amina CAS No. 1428233-12-8](/img/structure/B1470169.png)

{2-[2-(3,5-dimetil-1H-pirazol-1-il)-1,3-tiazol-4-il]etil}amina

Descripción general

Descripción

{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine is a useful research compound. Its molecular formula is C10H14N4S and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality {2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Co-Cristales Explosivos

El compuesto se utiliza en la síntesis de co-cristales explosivos que contienen 3,5-dimetilpirazol-1-il-sustituidas-1,2,4,5-tetrazinas . La reacción de 3,4-dinitropirazol, 5-nitrotetrazol, o 4-nitro-1,2,3-triazol con 1,2,4,5-tetrazinas sustituidas con grupos 3,5-dimetilpirazolyl (dmp) da como resultado co-cristales energéticos .

Análisis de la Estructura Cristal

El compuesto se utiliza en el análisis de la estructura cristal . El ligando tridentato adopta una conformación que se aproxima a una simetría doble, lo que permite su coordinación al átomo metálico, junto con un ligando cloruro, en una geometría casi perfectamente plana cuadrada .

Síntesis de Cristales Blancos

El compuesto se utiliza en la síntesis de cristales blancos . El sólido resultante se cristalizó de acetato de etilo para dar cristales blancos .

Óptica No Lineal

El compuesto ha encontrado aplicaciones en la óptica no lineal . Las transiciones electrónicas de tetrazina de π a π ocurren en el rango UV y las transiciones de n a π en la región visible, lo que da como resultado materiales con una amplia variedad de colores .

Fotovoltaica Orgánica

El compuesto se utiliza en la fotovoltaica orgánica . Las 1,2,4,5-tetrazinas tienen una alta afinidad electrónica que les permite reducirse reversiblemente para formar aniones radicales estables .

Fotodisparadores, Interruptores y Sensores Ópticos

El compuesto se utiliza en fotodisparadores, interruptores y sensores ópticos . Estas propiedades ópticas y electrónicas son exclusivas del heterociclo 1,2,4,5-tetrazina .

Reacciones Inversas de Demanda Electrónica de Diels-Alder

El compuesto se utiliza en reacciones inversas de demanda electrónica de Diels-Alder . Este es un tipo de reacción pericíclica, una clase importante de reacciones en química orgánica .

Materiales Energéticos de Alto Contenido en Nitrógeno

El compuesto se utiliza en el desarrollo de materiales energéticos de alto contenido en nitrógeno . El rendimiento energético calculado de los nuevos co-cristales se acerca al del 2,4,6-trinitrotolueno .

Mecanismo De Acción

Target of Action

The primary target of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine is the enzyme glutathione peroxidase . This enzyme plays a crucial role in protecting the cell from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.

Mode of Action

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine interacts with its target, glutathione peroxidase, by mimicking its catalytic activity . The compound facilitates the reduction of hydrogen peroxide in the presence of an organoselenium compound, a process that is typically catalyzed by glutathione peroxidase .

Biochemical Pathways

The compound’s interaction with glutathione peroxidase affects the biochemical pathway involving the reduction of hydrogen peroxide This process is crucial for maintaining cellular redox balance and protecting cells from oxidative stress

Result of Action

The molecular and cellular effects of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine’s action are likely related to its glutathione peroxidase-like activity. By facilitating the reduction of hydrogen peroxide, the compound may help protect cells from oxidative damage . This could have potential implications for diseases associated with oxidative stress, although more research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine. For instance, the compound’s catalytic activity may be affected by the presence of other substances, such as organoselenium compounds . Additionally, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities

Propiedades

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-7-5-8(2)14(13-7)10-12-9(3-4-11)6-15-10/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOEEBJLGGQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

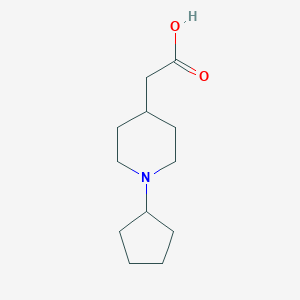

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)

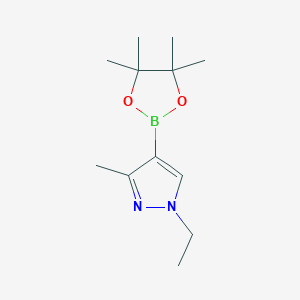

![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

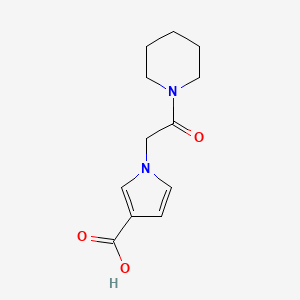

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

(propan-2-yl)amine](/img/structure/B1470104.png)